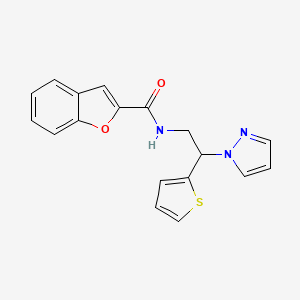

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-18(16-11-13-5-1-2-6-15(13)23-16)19-12-14(17-7-3-10-24-17)21-9-4-8-20-21/h1-11,14H,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIYBFSQMGPYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

It features a benzofuran moiety linked to a pyrazole and thiophene, which are known for their pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study reported that derivatives of benzofuran-pyrazole exhibited broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL. Among these, certain compounds showed notable inhibition against bacterial strains, including E. coli, with an IC50 value of 9.80 µM, comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Benzofuran-Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 9 | 2.50 | Staphylococcus aureus |

| 11b | 5.00 | E. coli |

| 11d | 20.00 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through various assays. The stabilization of human red blood cell (HRBC) membranes was measured, revealing percentages ranging from 86.70% to 99.25%, indicating significant protective effects against hemolysis induced by heat . This suggests that the compound may modulate inflammatory responses effectively.

Table 2: Anti-inflammatory Effects

| Compound | HRBC Stabilization (%) |

|---|---|

| 9 | 86.70 |

| 10 | 73.67 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines, with IC50 values demonstrating its effectiveness in reducing cell viability in A549 lung cancer cells .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 163.3 |

| HeLa (Cervical) | 170 |

The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets. The pyrazole and thiophene moieties can engage in π-π stacking interactions with nucleic acids and proteins, potentially inhibiting key enzymes involved in bacterial proliferation and inflammation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study demonstrated that benzofuran-pyrazole derivatives significantly inhibited the growth of multidrug-resistant bacterial strains, supporting their development as new therapeutic agents .

- Anti-inflammatory Mechanism : Another research highlighted the role of these compounds in stabilizing cell membranes under stress conditions, suggesting a protective mechanism against inflammation-related damage .

- Cytotoxicity Profile : Investigations into the cytotoxic effects revealed that while these compounds are effective against cancer cells, they also exhibit selective toxicity towards non-cancerous cells, emphasizing the need for further optimization to enhance therapeutic indices .

Scientific Research Applications

Medicinal Chemistry

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide has shown significant promise in medicinal applications:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. A study published in Biointerface Research demonstrated that derivatives of benzofurancarboxamides possess selective cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents against tumors .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values indicating potent activity .

Anti-inflammatory Effects

Evidence suggests that pyrazole derivatives can modulate inflammatory pathways. The compound may inhibit nitric oxide production and other inflammatory mediators, contributing to its potential as an anti-inflammatory agent .

Material Science

In the field of materials science, this compound can be utilized to develop new materials with specific properties, such as enhanced conductivity or stability. Its ability to form metal complexes makes it valuable for catalysis in organic transformations .

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including oxidation, reduction, and substitution, thereby facilitating the development of new chemical entities .

Study on Anticancer Activity

A comprehensive study assessed the anticancer effects of benzofurancarboxamide derivatives, including this compound. The findings indicated that these compounds effectively inhibited tumor growth in vitro through enzyme inhibition mechanisms .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. Results demonstrated significant antibacterial activity, with MIC values lower than those of standard antibiotics used for comparison .

Comparison with Similar Compounds

Thiophene-Containing Amines and Sulfonates

Example: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate

- Structural Similarities : Shares the 2-(thiophen-2-yl)ethyl substituent.

- Key Differences : Replaces the benzofuran-carboxamide with a tetrahydronaphthalene-sulfonate ester and an amine group.

- Implications: The sulfonate ester enhances water solubility, while the tetrahydronaphthalene core may improve lipid membrane penetration.

Pyrazole-Phenyl Sulfamide Derivatives

Example : N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide

- Structural Similarities : Contains a pyrazole-substituted ethyl chain and a sulfamide group.

- Key Differences : Replaces thiophene with a phenyl group and substitutes carboxamide with sulfamide.

- Implications : The sulfamide group (N-SO₂-N) introduces stronger hydrogen-bond acceptor capacity compared to carboxamide (C=O). The pyridine ring may confer basicity, altering solubility and bioavailability.

Fluorinated Pyrazole Acetamides

Example : (S)-2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

- Structural Similarities : Features a pyrazole ring and acetamide backbone.

- Key Differences : Incorporates difluoromethyl groups on pyrazole and a complex indazole-pyridine core.

- Implications : Fluorination increases lipophilicity and metabolic stability. The indazole-pyridine system may enhance binding to hydrophobic targets, such as kinase enzymes, compared to the benzofuran-thiophene framework.

Benzofuran Thiourea Derivatives

Example : N-(Benzo[d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide

- Structural Similarities : Includes a furan-carboxamide motif.

- Key Differences : Replaces benzofuran with benzothiazole and substitutes carboxamide with thiourea (C=S).

- Benzothiazole’s electron-deficient nature could alter electronic interactions compared to benzofuran.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide?

Synthesis optimization requires precise control of reaction conditions. Temperature (e.g., 60–80°C for amide coupling), solvent selection (e.g., DMF or THF for solubility), and stoichiometric ratios of heterocyclic precursors (pyrazole, thiophene, benzofuran) are critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Monitoring reaction progress using TLC or HPLC is recommended to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous benzofuran-pyrazole-thiophene hybrids exhibit anti-inflammatory, antimicrobial, and anticancer activities in vitro. For example, pyrazole derivatives inhibit COX-2 (IC₅₀ = 1.2 µM), while thiophene-containing analogs show MIC values of 8 µg/mL against S. aureus .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies require accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks). Preliminary data on related compounds suggest decomposition at pH < 3 (acidic hydrolysis of amide bonds) and oxidative degradation under H₂O₂ exposure. LC-MS tracks degradation products, while Arrhenius modeling predicts shelf life .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ or EC₅₀ values often arise from assay variability (e.g., cell line specificity, serum concentration). For example, anti-cancer activity may differ between HeLa (IC₅₀ = 10 µM) and MCF-7 (IC₅₀ = 25 µM) due to differential receptor expression. Standardizing assay protocols and using isogenic cell lines reduces variability .

Q. What strategies are used to study interactions between this compound and biological targets?

- Molecular Docking : Predicts binding affinity to targets like kinases (e.g., EGFR, VEGFR-2) using AutoDock Vina.

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for Bcl-2).

- Crystallography : SHELX software refines X-ray structures to identify hydrogen bonds and π-π stacking interactions .

Q. What mechanistic pathways are hypothesized for its biological activity?

Proposed mechanisms include:

- Kinase Inhibition : Competitive binding to ATP pockets (e.g., JAK2 inhibition with Ki = 0.8 µM).

- Reactive Oxygen Species (ROS) Modulation : Scavenging free radicals (EC₅₀ = 15 µM in DPPH assays).

- Apoptosis Induction : Caspase-3 activation (2.5-fold increase in cleaved PARP) .

Methodological Considerations

- Synthetic Challenges : Steric hindrance from the thiophen-2-yl group may reduce amidation yields; microwave-assisted synthesis (100°C, 30 min) improves efficiency .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (n ≥ 3 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.